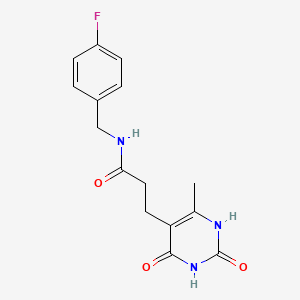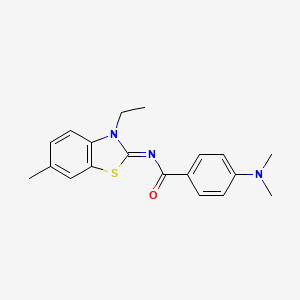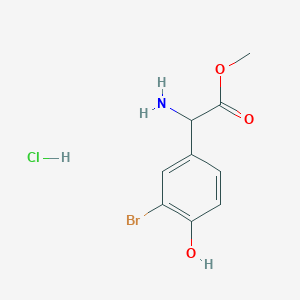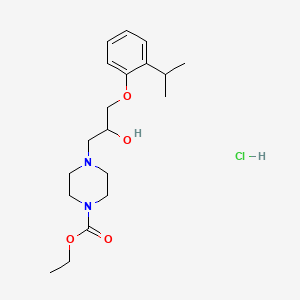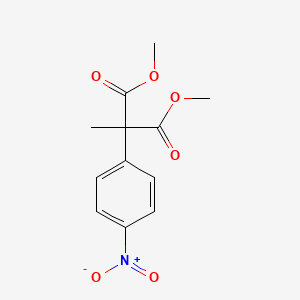
2-メチル-2-(4-ニトロフェニル)マロン酸ジメチル
概要
説明
Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C12H13NO6 . It contains a total of 32 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic nitro group .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate includes a six-membered aromatic ring attached to a nitro group and two ester groups . The molecule contains a total of 32 atoms, including 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms .科学的研究の応用
- 医薬品化学者は、この化合物を改変して潜在的な薬物候補を作成することができます。 官能基を導入することにより、その薬理学的特性を探求し、抗ウイルス剤、抗菌剤、または抗癌剤としての可能性を評価することができます .
- 研究者は、2-(4-ニトロフェニル)マロン酸ジメチルを使用して、インダンなどの関連化合物の環状二量化を調査してきました。 これらの反応におけるトランス、トランス異性体の形成は、以前報告された結果とは異なり、反応機構と立体化学に関する洞察を提供します .
有機合成と医薬品化学
環状二量化反応
光物理学的調査と蛍光プローブ
材料科学と液晶
電気化学的用途
計算化学と理論的研究
作用機序
The mechanism of action of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is not yet fully understood. However, it is believed that the compound is able to interact with enzymes and other proteins, which can lead to changes in their structure and activity. This can result in changes in the biochemical and physiological processes of the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, Dimethyl 2-methyl-2-(4-nitrophenyl)malonate has been shown to have an inhibitory effect on the activity of certain enzymes, which can lead to changes in the metabolism of cells.
実験室実験の利点と制限
The use of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be synthesized in a high yield. In addition, Dimethyl 2-methyl-2-(4-nitrophenyl)malonate is relatively stable, and it can be stored for long periods of time without significant degradation. However, the use of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate in laboratory experiments also has some limitations. It can be difficult to work with due to its low solubility, and it can be toxic if not handled properly.
将来の方向性
There are many potential future directions for the study of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate. One area of research is to further investigate the biochemical and physiological effects of the compound. Another area of research is to explore the potential uses of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate in the synthesis of new compounds, such as drugs, dyes, and flavors. Additionally, further research could be conducted to investigate the mechanism of action of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate, as well as to explore the potential environmental impacts of the compound. Finally, further research could be conducted to explore the potential applications of Dimethyl 2-methyl-2-(4-nitrophenyl)malonate in the field of biotechnology.
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Dimethyl 2-methyl-2-(4-nitrophenyl)malonate . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
特性
IUPAC Name |
dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-12(10(14)18-2,11(15)19-3)8-4-6-9(7-5-8)13(16)17/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISOAYKEOMLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2393530.png)
![2-(3-Methylpyrazin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2393532.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2393534.png)

![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2393536.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2393538.png)
![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2393539.png)
